CX-5461

Catalog No.
S548211
CAS No.
1138549-36-6
M.F
C27H27N7O2S
M. Wt
513.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CX-5461

CAS Number

1138549-36-6

Product Name

CX-5461

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide

Molecular Formula

C27H27N7O2S

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36)

InChI Key

XGPBJCHFROADCK-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C

Solubility

Soluble in DMSO, not in water

Synonyms

CX 5461, CX-5461, CX5461

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C

Description

The exact mass of the compound 2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide is 513.19469 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RNA Polymerase I Inhibitor

CX-5461 is a chemical compound being studied for its potential to inhibit RNA Polymerase I (RNA Pol I). RNA Pol I is an enzyme essential for the production of ribosomal RNA (rRNA) in the nucleolus of eukaryotic cells []. rRNA is a critical component of ribosomes, which are the cellular machines responsible for protein synthesis [].

Potential Therapeutic Applications

By inhibiting RNA Pol I, CX-5461 may have therapeutic applications in cancers driven by high rRNA production. Cancer cells often exhibit increased rRNA synthesis to support their rapid proliferation []. Disrupting rRNA production through RNA Pol I inhibition could be a promising strategy for targeting these cancers [].

CX-5461, also known as pidnarulex, is a novel small molecule that serves as a selective inhibitor of RNA polymerase I, specifically targeting ribosomal RNA synthesis. This compound has garnered attention for its potential as a chemotherapeutic agent, particularly in the treatment of various malignancies, including those with mutations in the BRCA1 and BRCA2 genes. CX-5461 acts by irreversibly blocking the initiation of transcription by RNA polymerase I, leading to nucleolar disruption and subsequent DNA damage, which can trigger cellular senescence and apoptosis .

CX-5461 primarily functions through two key mechanisms:

  • Inhibition of RNA Polymerase I: The compound binds to the RNA polymerase I initiation complex, preventing the release of the RPI-Rrn3 complex from rDNA promoters. This results in an unproductive mode of transcription that correlates with nucleolar stress and DNA damage .
  • Topoisomerase II Poisoning: CX-5461 also exhibits activity as a topoisomerase II poison, preferentially targeting topoisomerase II beta (TOP2B). This interaction leads to the formation of DNA double-strand breaks when coupled with DNA replication stress .

These reactions contribute to the compound's cytotoxic effects on cancer cells.

CX-5461 has shown significant biological activity in various cancer models:

  • Cytotoxicity: It induces apoptosis in cancer cells through caspase-dependent pathways, independent of p53 status. The activation of checkpoint kinases leads to G2 phase cell cycle arrest and enhances sensitivity to concurrent treatments with ATR inhibitors .
  • Mutagenesis: Research indicates that CX-5461 exhibits high mutagenic potential, surpassing that of known environmental carcinogens. It induces extensive collateral mutagenesis across various cell lines, which may present both therapeutic opportunities and risks .

The synthesis of CX-5461 involves a multi-step chemical process focusing on optimizing its pharmacological properties. The initial discovery was based on a chemical library screening aimed at identifying selective inhibitors of RNA polymerase I transcription. Key steps include:

  • Formation of Key Intermediates: The synthesis begins with the reaction between specific chlorinated compounds and other reagents to form intermediates that are further modified.
  • Optimization for Bioavailability: Structural modifications were made to enhance oral bioavailability and selectivity for RNA polymerase I over other polymerases .

The detailed synthetic route includes various chemical transformations that ensure the compound maintains its efficacy while minimizing side effects.

CX-5461 is primarily being explored for its applications in oncology:

  • Cancer Treatment: It is undergoing clinical trials for treating hematological malignancies and solid tumors associated with BRCA mutations.
  • Combination Therapies: The compound shows promise in combination with other treatments, particularly those targeting DNA damage response pathways, enhancing its therapeutic efficacy against resistant cancer types .

Studies have demonstrated that CX-5461 interacts specifically with several key proteins involved in transcription and DNA repair:

  • RNA Polymerase I: It forms stable complexes that inhibit transcription initiation.
  • Topoisomerases: The compound preferentially binds to topoisomerase II beta, leading to increased DNA damage during replication stress .

These interactions underscore its potential as a targeted therapeutic agent.

CX-5461 shares similarities with several other compounds that target RNA polymerase I or have similar mechanisms of action. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
BMH-21Inhibits RNA polymerase IInduces proteasome-dependent degradation of RNA polymerase I complex
Actinomycin DIntercalates DNA, inhibiting transcriptionBroad-spectrum antibiotic with significant cytotoxicity
EtoposideTopoisomerase II inhibitorUsed primarily in solid tumors and hematological cancers

Uniqueness of CX-5461

CX-5461 is unique in its dual mechanism of action—specifically targeting both RNA polymerase I and topoisomerases—making it a versatile candidate for combination therapies. Its irreversible inhibition of ribosomal RNA synthesis sets it apart from other compounds that may only transiently affect transcription processes or target different pathways.

CX-5461 (IUPAC name: 2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzothiazolo[3,2-a]naphthyridine-6-carboxamide) is a heterotetracyclic organic compound with the molecular formula C₂₇H₂₇N₇O₂S and a molecular weight of 513.6 g/mol. Its structure features a benzothiazolo[3,2-a]naphthyridine core substituted with a 4-methyl-1,4-diazepane group at position 2 and a [(5-methylpyrazin-2-yl)methyl]nitrilo group at position 6.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Solubility in DMSO1 mg/mL
Solubility in ethanol0.1 mg/mL
Solubility in DMF2 mg/mL
Aqueous solubility0.5 mg/mL (in 1:1 DMF:PBS buffer, pH 7.2)
Density1.5 ± 0.1 g/cm³
Boiling point739.9 ± 60.0 °C
UV/Vis absorption maxima242, 292, 299, 339 nm

The compound exhibits poor aqueous solubility, necessitating organic solvents or specialized formulations for preclinical and clinical applications. Its crystalline solid form is stable for ≥4 years at -20°C.

Synthetic Pathways and Structural Modifications

The synthesis of CX-5461 involves a multi-step process to construct its complex heterocyclic framework. Key intermediates include:

  • Benzothiazolo[3,2-a]naphthyridine core: Formed via cyclization reactions involving thioamide and naphthyridine precursors.
  • 4-Methyl-1,4-diazepane substituent: Introduced through nucleophilic substitution at position 2.
  • Pyrazine-methylnitrilo group: Attached via carboxamide coupling at position 6.

Structural modifications have been explored to optimize potency and solubility. For example, C-9 and C-10 alkynyl-substituted derivatives were synthesized via Sonogashira coupling, though these showed reduced RNA polymerase I inhibition compared to the parent compound. Computational modeling highlights the critical role of the diazepane and pyrazine groups in binding to ribosomal DNA (rDNA) and inhibiting transcription.

Formulation Challenges and Copper-Complexed Derivatives

CX-5461’s limited solubility in neutral aqueous media has driven innovation in drug delivery systems. A copper-complexed formulation (Cu(CX-5461)) addresses this issue by exploiting coordination between copper ions and the pyrazine nitrogen atoms. This complex exhibits:

  • Enhanced solubility: Stable in liposomal suspensions at physiological pH.
  • Improved pharmacokinetics: Prolonged circulation time in murine models compared to free CX-5461.

The copper complexation process involves incubating CX-5461 with copper-containing liposomes at 60°C for 30 minutes, forming a stable chelate that retains RNA polymerase I inhibitory activity. This approach circumvents the need for low-pH intravenous administration, which previously limited clinical utility.

CX-5461 demonstrates remarkable selectivity for cancer cells over normal cells, with therapeutic windows ranging from 5-fold to 200-fold depending on the cancer type and underlying molecular characteristics [1] [2] [3]. The compound exhibits potent cytotoxic activity across diverse cancer types with half-maximal inhibitory concentration values typically in the nanomolar to low micromolar range.

Differential Sensitivity Patterns

The selective cytotoxicity of CX-5461 is most pronounced in specific cancer subtypes. In acute lymphoblastic leukemia cells, the compound demonstrates half-maximal inhibitory concentration values ranging from 0.025 to 1.7 micromolar, with normal bone marrow cells showing minimal cell death at concentrations that are highly toxic to malignant cells [1]. Multiple myeloma cell lines exhibit sensitivity with half-maximal inhibitory concentration values between 0.032 and 5.5 micromolar, with wild-type and mutant tumor protein p53 cell lines both responding, though wild-type tumor protein p53 cells typically show enhanced sensitivity [4].

Neuroblastoma represents the cancer type with the most striking selectivity, particularly in high-risk disease characterized by MYCN amplification. In this context, CX-5461 achieved selectivity scores indicating it was among the most selective compounds for neuroblastoma cell lines, with almost half of the cell lines achieving half-maximal inhibitory concentration values in the nanomolar range [5]. The selectivity is particularly pronounced in MYCN-amplified, tumor protein p53 wild-type neuroblastoma cell lines, where CX-5461 ranked as the most selective compound [5].

Molecular Determinants of Selectivity

The selective cytotoxicity of CX-5461 is primarily attributed to differential expression and dependency on key molecular targets. Topoisomerase II beta expression levels serve as a critical determinant, with cancer cells typically overexpressing this enzyme compared to normal tissues [5]. In neuroblastoma, topoisomerase II beta median expression was 87.1% higher than in other cancer cell lines, and expression levels showed strong negative correlation with CX-5461 half-maximal inhibitory concentration values [5].

The compound's selectivity is enhanced in cancers with defective DNA repair pathways. Cells deficient in homologous recombination, particularly those with BRCA1, BRCA2, or PALB2 mutations, demonstrate synthetic lethality when exposed to CX-5461 [6] [3]. This selectivity extends to cells with defects in non-homologous end joining, including LIG4 deficiency [3].

Ribosomal biogenesis activity represents another key selectivity factor. Cancer cells typically exhibit hyperactivated ribosomal RNA synthesis compared to normal cells, making them more vulnerable to RNA polymerase I inhibition [7]. The proportion of active to inactive ribosomal DNA repeats has been proposed as a biomarker for predicting CX-5461 sensitivity, with increased proportions of active repeats conferring enhanced sensitivity [7].

Therapeutic Window Considerations

The therapeutic window varies significantly based on tumor protein p53 status and underlying molecular characteristics. Tumor protein p53 wild-type cells generally show enhanced sensitivity, with tumor protein p53 mutation associated with 17.45-fold increased half-maximal inhibitory concentration values in some studies [5]. However, tumor protein p53-independent mechanisms ensure that even tumor protein p53-mutant cancers retain sensitivity, albeit at higher concentrations.

Normal cell toxicity appears to be concentration-dependent and related to the compound's mutagenic potential. Recent studies have demonstrated that CX-5461 causes extensive mutagenesis in normal cells, including human induced pluripotent stem cells, even at low concentrations and short exposure times [8]. This mutagenic activity occurs independently of the compound's selective lethality, raising important safety considerations for clinical use.

p53-Dependent and p53-Independent Apoptotic Pathways

CX-5461 induces apoptosis through multiple pathways, with both tumor protein p53-dependent and independent mechanisms contributing to its therapeutic efficacy. The relative importance of these pathways varies by cancer type, cellular context, and concentration of exposure.

p53-Dependent Pathway Activation

The canonical tumor protein p53-dependent pathway is activated through nucleolar stress induced by CX-5461 treatment. Inhibition of RNA polymerase I transcription leads to disruption of ribosomal biogenesis and release of ribosomal proteins from the nucleolus [1] [9]. Specifically, ribosomal protein L5 and ribosomal protein L11 are released and bind to mouse double minute 2 homolog, preventing mouse double minute 2 homolog-mediated degradation of tumor protein p53 [4] [10].

This pathway is characterized by rapid tumor protein p53 stabilization occurring within 2-6 hours of treatment. Phosphorylation of tumor protein p53 at serine 15, a direct substrate of ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related kinases, serves as an early marker of pathway activation [1] [11]. Subsequently, tumor protein p53 target genes including p21 and growth arrest and DNA damage-inducible protein 45 are upregulated, leading to cell cycle arrest and apoptosis [11].

The tumor protein p53-dependent pathway shows enhanced activity in hematological malignancies compared to solid tumors. B-lymphoma cells with wild-type tumor protein p53 demonstrate sensitivity at least two orders of magnitude greater than tumor protein p53-mutant cells [1]. This enhanced sensitivity correlates with more robust nucleolar disruption and greater release of ribosomal proteins in these cell types.

p53-Independent Mechanisms

ATM/ATR DNA Damage Response Pathway

A critical tumor protein p53-independent mechanism involves activation of ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related signaling pathways. CX-5461 induces this response through its primary mechanism as a topoisomerase II beta poison, causing DNA damage and replication stress [12] [13]. This pathway is activated within 30 minutes to 3 hours of treatment and is characterized by phosphorylation of checkpoint kinases 1 and 2 [1] [13].

The ataxia telangiectasia mutated/ataxia telangiectasia and Rad3-related pathway activation leads to G2/M cell cycle arrest through inhibitory phosphorylation of cyclin-dependent kinase 1 [1]. Cells arrested in G2 phase attempt DNA repair, but in the presence of continued topoisomerase II beta poisoning, many progress to apoptosis. Importantly, inhibition of ataxia telangiectasia and Rad3-related kinase with specific inhibitors enhances CX-5461-mediated cell death, suggesting that the checkpoint arrest provides some cytoprotection [1].

Topoisomerase II Beta-Mediated DNA Damage

At pharmacologically relevant concentrations, CX-5461 functions primarily as a topoisomerase II beta poison rather than an RNA polymerase I inhibitor [5] [12]. This mechanism involves trapping topoisomerase II beta in covalent complexes with DNA, leading to DNA double-strand breaks when encountered by replication or transcription machinery [5].

The topoisomerase II beta-mediated pathway is characterized by rapid DNA damage marker activation, including gamma-H2AX, 53BP1, and replication protein A phosphorylation occurring within 2 hours of treatment [5]. This pathway is particularly important in rapidly dividing cells where replication fork collision with trapped topoisomerase II beta complexes occurs frequently.

Evidence supporting topoisomerase II beta as the primary target includes: preferential sensitivity in cells with high topoisomerase II beta expression, resistance conferred by topoisomerase II beta knockdown, and direct biochemical evidence of topoisomerase II beta-DNA complex stabilization [5]. Molecular dynamics simulations and photo-crosslinking experiments confirm direct interaction between CX-5461 and topoisomerase II beta protein [5].

Nucleolar Stress-Independent Mechanisms

CX-5461 activates ataxia telangiectasia mutated/ataxia telangiectasia and Rad3-related signaling independently of global DNA damage, suggesting nucleolar-specific stress responses [10]. This mechanism involves perturbations of ribosomal DNA chromatin structure, leading to activation of ataxia telangiectasia mutated signaling within nucleoli without classical DNA breaks [10].

The nucleolar stress response is characterized by phosphorylation of Nijmegen breakage syndrome 1 within nucleoli, indicating ataxia telangiectasia mutated activation at these sites [10]. This response occurs independently of gamma-H2AX formation and represents a novel nucleolar surveillance mechanism that can trigger cell death pathways.

Integration of Pathways

The relative contribution of tumor protein p53-dependent and independent pathways varies by cellular context. In tumor protein p53 wild-type cells, both pathways are active and may work synergistically. Gene expression profiling studies demonstrate that the majority of transcriptional changes induced by CX-5461 are tumor protein p53-independent, even in tumor protein p53 wild-type cells [4].

Caspase-dependent apoptosis represents the final common pathway for cell death, regardless of the initiating mechanism. Treatment with CX-5461 leads to cleavage of caspase-3 and poly(ADP-ribose) polymerase across different cell types and tumor protein p53 status [1] [4]. Pan-caspase inhibitors significantly reduce CX-5461-induced apoptosis, confirming the central role of caspase activation [1].

Modulation of MYC Oncogene Expression and Downstream Effects

CX-5461 exerts profound effects on MYC oncogene expression through multiple mechanisms, representing a novel approach to targeting this traditionally "undruggable" oncogene. The modulation of MYC occurs through both direct and indirect mechanisms and has significant implications for cancer cell survival and proliferation.

Mechanisms of MYC Downregulation

RNA-Induced Silencing Complex-Mediated mRNA Degradation

The primary mechanism of MYC downregulation involves enhanced degradation of MYC messenger RNA through the RNA-induced silencing complex pathway [4]. CX-5461 treatment leads to increased binding of RNA-induced silencing complex subunits TARBP2 and AGO2 to MYC messenger RNA, facilitated by ribosomal protein L5 [4]. This mechanism is activated within 1-2 hours of treatment and represents an auto-regulatory feedback loop triggered by nucleolar stress.

The process involves several key steps: initial inhibition of ribosomal RNA synthesis leads to release of ribosomal protein L5 from the nucleolus; free ribosomal protein L5 then associates with RNA-induced silencing complex components; this complex subsequently binds to the 3' untranslated region of MYC messenger RNA; and finally, enhanced messenger RNA degradation occurs through RNA-induced silencing complex-mediated mechanisms [4].

This mechanism explains the rapid kinetics of MYC messenger RNA reduction, which can be detected as early as one hour post-treatment and precedes changes in MYC protein levels [4]. The magnitude of messenger RNA reduction typically ranges from 60-80% in sensitive cell lines [4].

Transcriptional Suppression

CX-5461 indirectly suppresses MYC transcription through its effects on ribosomal biogenesis and nucleolar integrity [4]. The compound's inhibition of RNA polymerase I activity disrupts the nucleolar environment necessary for optimal MYC gene transcription. Additionally, the stress response triggered by ribosomal biogenesis inhibition activates feedback mechanisms that downregulate MYC expression.

Transcriptional suppression occurs over a longer time frame (2-4 hours) compared to messenger RNA degradation and typically results in 50-70% reduction in MYC transcript levels [4]. This mechanism is particularly important in maintaining sustained MYC suppression over extended treatment periods.

Protein Destabilization

MYC protein levels decline following both messenger RNA reduction and direct effects on protein stability [4]. The nucleolar stress response activates pathways that enhance MYC protein degradation through the ubiquitin-proteasome system. Additionally, the cellular stress environment created by CX-5461 treatment reduces the half-life of MYC protein through multiple post-translational mechanisms.

Protein level changes typically lag behind messenger RNA changes by 2-4 hours but ultimately result in 70-90% reduction in MYC protein levels in sensitive cells [4]. The sustained nature of protein reduction contributes to the long-lasting effects of CX-5461 treatment.

Downstream Effects on MYC Target Genes

Global Suppression of MYC Transcriptional Program

Gene expression profiling studies demonstrate that CX-5461 treatment leads to global suppression of MYC target genes [4]. Gene set enrichment analysis reveals significant downregulation of MYC transcriptional targets in both tumor protein p53 wild-type and knockout cell lines, indicating that this effect is independent of tumor protein p53 status [4].

The suppression of MYC targets occurs across multiple functional categories, including genes involved in ribosomal biogenesis, protein synthesis, cell cycle progression, and metabolic processes [4]. This broad suppression reflects the central role of MYC in coordinating cellular growth programs and explains many of the anti-proliferative effects of CX-5461.

Ribosomal Biogenesis Suppression

As a key MYC target, ribosomal biogenesis is profoundly affected by CX-5461-mediated MYC downregulation [4]. The compound creates a feed-forward loop where initial RNA polymerase I inhibition leads to MYC suppression, which in turn further reduces ribosomal biogenesis through decreased expression of ribosomal protein genes and ribosomal RNA processing factors.

This mechanism explains the sustained effects of CX-5461 on ribosomal biogenesis that persist beyond the initial RNA polymerase I inhibition [4]. The dual targeting of ribosomal biogenesis through both direct RNA polymerase I inhibition and indirect MYC suppression provides enhanced and prolonged anti-cancer activity.

Cell Cycle and Growth Control

MYC downregulation affects multiple cell cycle control points through suppression of key target genes [4]. Reduced expression of cyclins, cyclin-dependent kinases, and other cell cycle progression factors contributes to the G2/M arrest observed with CX-5461 treatment. Additionally, suppression of MYC target genes involved in cellular metabolism reduces the energy and biosynthetic capacity necessary for cell division.

The effects on cell cycle control are particularly pronounced in MYC-dependent cancers where the oncogene drives constitutive proliferation signals [4]. In these contexts, MYC suppression can trigger apoptotic pathways independently of direct DNA damage mechanisms.

Cancer Type-Specific Effects

MYC-Amplified Tumors

Tumors with MYC amplification show enhanced sensitivity to CX-5461, correlating with the magnitude of MYC suppression achieved [4] [14]. Neuroblastoma cells with MYCN amplification demonstrate particular sensitivity, with CX-5461 ranking as the most selective compound for this subset [5]. The enhanced sensitivity reflects both the dependence of these tumors on MYC signaling and their elevated basal ribosomal biogenesis activity.

Multiple Myeloma

Multiple myeloma cells show robust responses to CX-5461-mediated MYC suppression, with effects observed across different molecular subtypes [4]. The therapeutic efficacy correlates with baseline MYC expression levels and ribosomal biogenesis activity. Importantly, the effects are observed in both drug-naive and drug-resistant myeloma models, suggesting that MYC targeting may overcome conventional resistance mechanisms [4].

Hematological versus Solid Tumors

The magnitude of MYC suppression and downstream effects varies between hematological and solid tumors [4]. Hematological malignancies generally show more pronounced MYC downregulation and greater sensitivity to this mechanism. This difference may reflect distinct nucleolar biology and ribosomal biogenesis dependencies between these tumor types.

Therapeutic Implications

The ability of CX-5461 to suppress MYC expression provides a novel therapeutic approach for targeting MYC-driven cancers [4]. Unlike direct MYC inhibitors, which have proven challenging to develop, CX-5461 achieves MYC suppression through upstream targeting of ribosomal biogenesis pathways essential for MYC function.

The therapeutic window for MYC suppression appears favorable, as normal cells typically have lower baseline MYC expression and reduced dependence on constitutive MYC signaling compared to cancer cells [4]. However, the extent to which MYC suppression contributes to the mutagenic effects of CX-5461 in normal cells requires further investigation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

513.19469430 g/mol

Monoisotopic Mass

513.19469430 g/mol

Heavy Atom Count

37

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3R4C5YLB9I

Other CAS

1138549-36-6

Wikipedia

Cx-5461

Dates

Last modified: 08-15-2023
1: Quin JE, Devlin JR, Cameron D, Hannan KM, Pearson RB, Hannan RD. Targeting the nucleolus for cancer intervention. Biochim Biophys Acta. 2014 Jun;1842(6):802-816. doi: 10.1016/j.bbadis.2013.12.009. Epub 2014 Jan 2. Review. PubMed PMID: 24389329.
2: Achiron A, Mashiach R, Zilkha-Falb R, Meijler MM, Gurevich M. Polymerase I pathway inhibitor ameliorates experimental autoimmune encephalomyelitis. J Neuroimmunol. 2013 Oct 15;263(1-2):91-7. doi: 10.1016/j.jneuroim.2013.08.002. Epub 2013 Aug 15. PubMed PMID: 23998422.
3: Bywater MJ, Poortinga G, Sanij E, Hein N, Peck A, Cullinane C, Wall M, Cluse L, Drygin D, Anderes K, Huser N, Proffitt C, Bliesath J, Haddach M, Schwaebe MK, Ryckman DM, Rice WG, Schmitt C, Lowe SW, Johnstone RW, Pearson RB, McArthur GA, Hannan RD. Inhibition of RNA polymerase I as a therapeutic strategy to promote cancer-specific activation of p53. Cancer Cell. 2012 Jul 10;22(1):51-65. doi: 10.1016/j.ccr.2012.05.019. PubMed PMID: 22789538; PubMed Central PMCID: PMC3749732.
4: Drygin D, Lin A, Bliesath J, Ho CB, O'Brien SE, Proffitt C, Omori M, Haddach M, Schwaebe MK, Siddiqui-Jain A, Streiner N, Quin JE, Sanij E, Bywater MJ, Hannan RD, Ryckman D, Anderes K, Rice WG. Targeting RNA polymerase I with an oral small molecule CX-5461 inhibits ribosomal RNA synthesis and solid tumor growth. Cancer Res. 2011 Feb 15;71(4):1418-30. doi: 10.1158/0008-5472.CAN-10-1728. Epub 2010 Dec 15. PubMed PMID: 21159662.

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